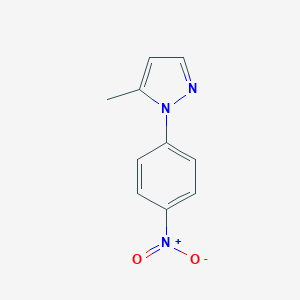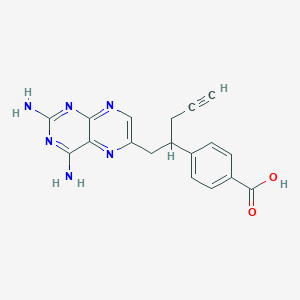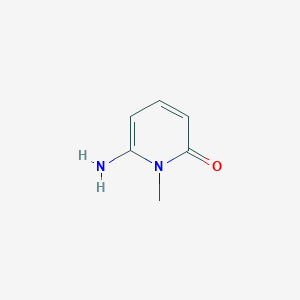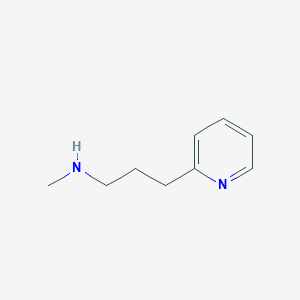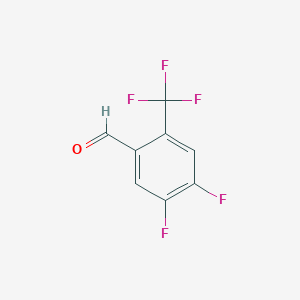
4,5-Difluoro-2-(trifluoromethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,5-Difluoro-2-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H3F5O . It has an average mass of 210.101 Da and a monoisotopic mass of 210.010406 Da .
Molecular Structure Analysis
The molecular structure of “4,5-Difluoro-2-(trifluoromethyl)benzaldehyde” consists of a benzene ring substituted with two fluorine atoms, a trifluoromethyl group, and an aldehyde group .科学的研究の応用
1. Polymer Synthesis and Characterization
4,5-Difluoro-2-(trifluoromethyl)benzaldehyde is used in the synthesis and characterization of fluorescent polymers. For instance, Neilson et al. (2008) utilized a derivative of this compound in the formation of a novel phenylene vinylene-bistrifluorovinyl ether monomer, leading to the creation of polymers with high fluorescence and excellent thermal stability (Neilson, Budy, Ballato, & Smith, 2008).
2. Catalytic Asymmetric Synthesis
The compound is also involved in catalytic processes. Kuroki and Iseki (1999) demonstrated its use in catalyzing trifluoromethylation, contributing to the synthesis of optically active alcohol (Kuroki & Iseki, 1999).
3. Facilitation of Chemical Reactions
Zhang et al. (2017) described a copper-catalyzed process involving 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde derivatives, allowing the synthesis of trifluoromethylated naphthoquinones under mild conditions (Zhang, Guo, Ye, Liu, & Zhu, 2017).
4. Advanced Materials Development
Li et al. (2016) used derivatives of this compound in developing fluorinated microporous polyaminals, demonstrating improved carbon dioxide adsorption capabilities (Li, Zhang, & Wang, 2016).
5. Enhancement in Organic Synthesis
Tamura et al. (1999) researched the enhancement of fluorinations in organic compounds using derivatives of 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde, increasing the efficiency of certain chemical transformations (Tamura, Takagi, Quan, & Sekiya, 1999).
Safety And Hazards
特性
IUPAC Name |
4,5-difluoro-2-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWNIDFTOCBMFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378950 |
Source


|
| Record name | 4,5-difluoro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-(trifluoromethyl)benzaldehyde | |
CAS RN |
134099-22-2 |
Source


|
| Record name | 4,5-difluoro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


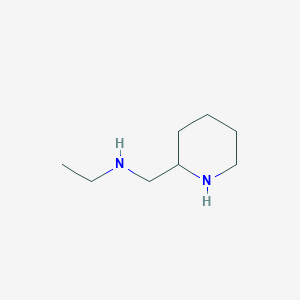

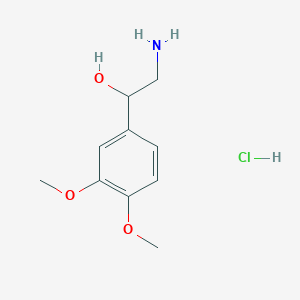
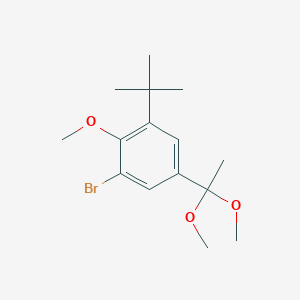
![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)
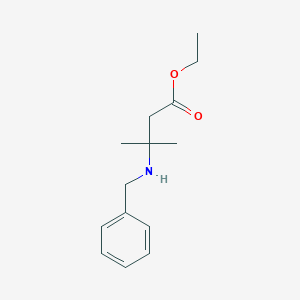
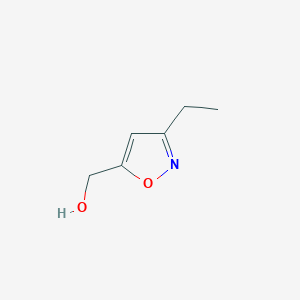
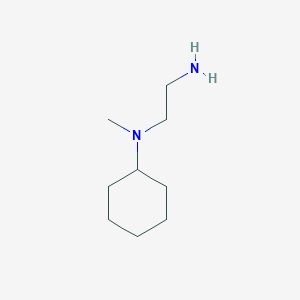
![[1,1'-Biphenyl]-3,4'-diol](/img/structure/B168496.png)
